molecular formula C16H16O6 B12310809 6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one

6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one

Cat. No.: B12310809
M. Wt: 304.29 g/mol
InChI Key: KWUKOIDTQSGINV-UHFFFAOYSA-N
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Description

6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-1benzofuro[3,2-c]chromen-3-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its fused ring system, which includes a benzofuran and a chromenone moiety. It is often studied for its potential biological activities and its role in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-1benzofuro[3,2-c]chromen-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the benzofuran ring, followed by further functionalization to introduce the hydroxy and methoxy groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-1benzofuro[3,2-c]chromen-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities or to saturate double bonds.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-1benzofuro[3,2-c]chromen-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-1benzofuro[3,2-c]chromen-3-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methoxy-6a,11a-dihydro-6H-1benzofuro[3,2-c]chromen-3-yl 6-O-(carboxylatoacetyl)hexopyranoside
  • (6aR,11aR)-9,10-Dimethoxy-6a,11a-dihydro-6H-1benzofuro[3,2-c]chromen-3-yl β-D-glucopyranoside

Uniqueness

6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-1benzofuro[3,2-c]chromen-3-one is unique due to its specific arrangement of functional groups and its fused ring system. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

6a,11b-dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one

InChI

InChI=1S/C16H16O6/c1-20-10-2-3-11-12(7-10)22-14-15(18)5-4-9(17)6-13(15)21-8-16(11,14)19/h2-3,6-7,14,18-19H,4-5,8H2,1H3

InChI Key

KWUKOIDTQSGINV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3(COC4=CC(=O)CCC4(C3O2)O)O

Origin of Product

United States

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